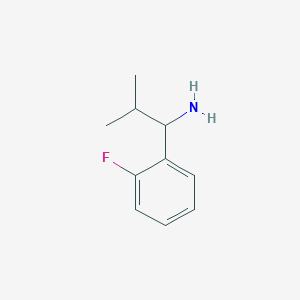
1-(2-Fluorophenyl)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-2-methylpropan-1-amine, also known as fluoxetine, is a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant. Its chemical structure consists of a fluorophenyl group attached to a methylpropanamine molecule.
Aplicaciones Científicas De Investigación
Neuropharmacological Potential
The compound, being a derivative of amphetamine, shares structural similarities with other amphetamine derivatives like methamphetamine and 3-fluoroamphetamine . It is believed to function as a reuptake inhibitor of dopamine and norepinephrine, while also acting as an agonist of the serotonin receptor . This suggests potential applications in neuropharmacological research, particularly in the study of neurotransmitter systems .
Study of Stimulant and Entactogenic Properties
1-(2-Fluorophenyl)-2-methylpropan-1-amine, also known as 2-FA, possesses both stimulant and entactogenic properties . This makes it a subject of interest in the study of stimulant substances and their effects on the human body .
Research in Neurodegenerative Diseases
Proteomics Research
The compound has been used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions and dynamics .
Antiparasitic Activity
Fluorophenyl-substituted compounds have shown antiparasitic activity . Therefore, 1-(2-Fluorophenyl)-2-methylpropan-1-amine could potentially be used in the development of new antiparasitic drugs .
Antibacterial and Anticancer Research
Fluorophenyl-substituted compounds have exhibited antibacterial and anticancer activities . This suggests that 1-(2-Fluorophenyl)-2-methylpropan-1-amine could be used in the research and development of new antibacterial and anticancer drugs .
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to interact with various receptors and exert their biological effects.
Biochemical Pathways
For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that 1-(2-Fluorophenyl)-2-methylpropan-1-amine might also interact with similar biochemical pathways.
Pharmacokinetics
Tegoprazan is rapidly absorbed with a median maximum plasma concentration (Tmax) at 0.5 h and declines with a terminal (elimination) half-life (t1/2) of 3.87–4.57 h . The maximum measured plasma concentration (Cmax) and the area under the concentration–time curve (AUC) of Tegoprazan increased proportionally with dose ranges from 50 to 200 mg .
Result of Action
Based on the structural similarity to indole derivatives, it can be hypothesized that it may exert a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
For instance, the activity of Tegoprazan, a similar compound, was found to be influenced by the pH of the environment .
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7,10H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMISMQKZXSRIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-2-methylpropan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

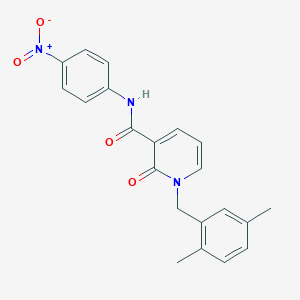
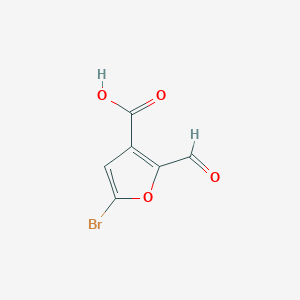
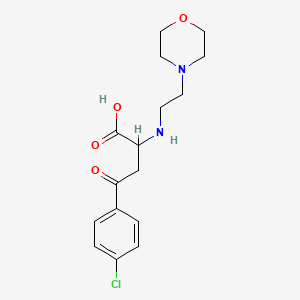
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2500898.png)
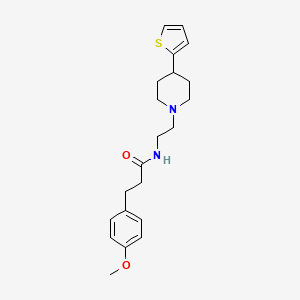

![4-(tert-butyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500904.png)
![7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B2500905.png)
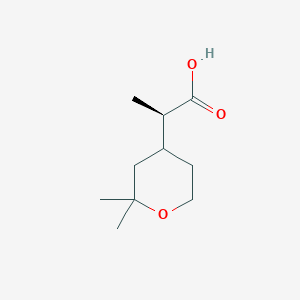
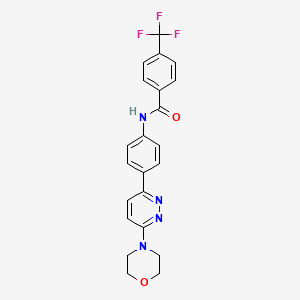
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B2500909.png)
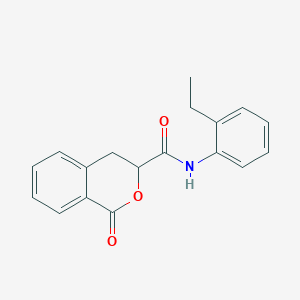
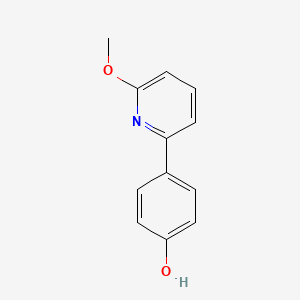
![ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate](/img/structure/B2500913.png)